molecular formula C16H17NO4S B2601270 Methyl N-[(4-methylphenyl)sulfonyl]-N-phenylglycinate CAS No. 94460-98-7

Methyl N-[(4-methylphenyl)sulfonyl]-N-phenylglycinate

Cat. No.: B2601270
CAS No.: 94460-98-7
M. Wt: 319.38
InChI Key: MHJLWQJCHUYYHX-UHFFFAOYSA-N
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Description

Methyl N-[(4-methylphenyl)sulfonyl]-N-phenylglycinate (CAS: 94460-98-7) is a sulfonamide-derived glycine ester with the molecular formula C₁₆H₁₇NO₄S and a molar mass of 319.38 g/mol . The compound features:

  • A glycine backbone esterified with a methyl group.
  • A phenyl group and a (4-methylphenyl)sulfonyl (Tos) group attached to the nitrogen atom .

This structure confers unique steric and electronic properties, making it relevant in organic synthesis and pharmaceutical research. Below, we compare it with structurally related compounds to highlight functional group effects on reactivity, stability, and applications.

Properties

IUPAC Name

methyl 2-(N-(4-methylphenyl)sulfonylanilino)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO4S/c1-13-8-10-15(11-9-13)22(19,20)17(12-16(18)21-2)14-6-4-3-5-7-14/h3-11H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHJLWQJCHUYYHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)OC)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl N-[(4-methylphenyl)sulfonyl]-N-phenylglycinate typically involves the reaction of methyl glycinate with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

Methyl N-[(4-methylphenyl)sulfonyl]-N-phenylglycinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfone derivatives, amines, and substituted aromatic compounds .

Scientific Research Applications

Methyl N-[(4-methylphenyl)sulfonyl]-N-phenylglycinate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl N-[(4-methylphenyl)sulfonyl]-N-phenylglycinate involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with amino acid residues in enzymes, leading to inhibition of enzyme activity. This compound may also interfere with cellular pathways by binding to receptors or other proteins, thereby modulating their function .

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Name (CAS) Molecular Formula Molar Mass (g/mol) Key Substituents Notable Properties/Applications
Methyl N-[(4-methylphenyl)sulfonyl]-N-phenylglycinate (94460-98-7) C₁₆H₁₇NO₄S 319.38 - Phenyl
- Tos (4-methylphenylsulfonyl)
Intermediate in sulfonamide synthesis
Methyl N-(3-chloro-4-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate (425626-62-6) C₁₇H₁₈ClNO₅S 383.84 - 3-Cl, 4-OMe phenyl
- Tos
Enhanced electron-withdrawing effects
Methyl N-[4-chloro-3-(trifluoromethyl)phenyl]-N-(methylsulfonyl)glycinate (333446-72-3) C₁₁H₁₀ClF₃NO₄S 353.72 - 4-Cl, 3-CF₃ phenyl
- Methylsulfonyl (Ms)
High metabolic stability
Methyl N-(4-methylphenyl)-N-(4-methylphenyl)sulfonylglycinate (MFCD01030691) C₁₇H₁₉NO₄S 357.40 - Dual 4-methylphenyl groups (on N and sulfonyl) Increased steric hindrance
Methyl N-(4-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate C₁₇H₁₉NO₅S 349.40 - 4-OMe phenyl
- Tos
Improved solubility in polar solvents

Detailed Analysis of Key Differences

Substituent Effects on Electronic Properties
  • Electron-Withdrawing Groups (EWGs): The 3-chloro-4-methoxy substituent in introduces mixed electronic effects: chloro (EWG) and methoxy (electron-donating group, EDG). The trifluoromethyl (CF₃) group in strongly withdraws electrons, stabilizing the sulfonamide bond against enzymatic degradation, which is advantageous in drug design .
  • Electron-Donating Groups (EDGs):

    • The 4-methoxy group in enhances solubility in polar solvents due to increased polarity, while the Tos group maintains steric bulk .
Steric Effects
  • Methylsulfonyl (Ms) vs. Tos ( vs. ):

    • Replacing Tos with a smaller methylsulfonyl group (Ms) in reduces steric bulk, increasing accessibility for enzyme binding in biological systems .

Biological Activity

Methyl N-[(4-methylphenyl)sulfonyl]-N-phenylglycinate is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a sulfonamide group, which is known for its diverse biological activities. The compound's structure allows it to interact with various biological targets, potentially leading to antimicrobial and anticancer effects.

The biological activity of this compound is largely attributed to its ability to inhibit specific enzymes and receptors involved in cellular processes. The sulfonamide moiety can form hydrogen bonds with biological macromolecules, influencing their function. This interaction may lead to:

  • Enzyme Inhibition : The compound may inhibit enzymes that are critical for bacterial growth or cancer cell proliferation.
  • Receptor Modulation : It can affect receptor activity, potentially altering signaling pathways associated with disease progression.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values were determined through standard broth dilution methods, revealing promising results in inhibiting bacterial growth.

Bacterial Strain MIC (µg/mL)
E. coli32
S. aureus16

Anticancer Activity

In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. For instance, experiments conducted on MDA-MB-231 breast cancer cells revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. The mechanism appears to involve the activation of caspases and the downregulation of anti-apoptotic proteins such as Bcl-2.

Case Studies

  • Study on Antimicrobial Effects : A comprehensive study evaluated the antimicrobial efficacy of this compound against clinical isolates. Results indicated a broad spectrum of activity, particularly against Gram-positive bacteria.
  • Cancer Cell Line Study : In a study assessing the compound's effects on various cancer cell lines, it was found to significantly reduce proliferation rates in both MDA-MB-231 (breast cancer) and A549 (lung cancer) cells. The study utilized flow cytometry to analyze cell cycle distribution, showing an increase in the percentage of cells in the sub-G1 phase after treatment.

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